molecular formula C20H26N4O5 B2970988 Methyl 4-(2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamido)benzoate CAS No. 923693-57-6

Methyl 4-(2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamido)benzoate

Cat. No.: B2970988
CAS No.: 923693-57-6
M. Wt: 402.451
InChI Key: UVYCDMKGTMITBS-UHFFFAOYSA-N
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Description

Methyl 4-(2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamido)benzoate: . This compound features a triazaspiro[4.5]decane core, which is a bicyclic structure containing nitrogen atoms, and a benzoate group, making it a versatile molecule for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamido)benzoate typically involves multiple steps, starting with the construction of the triazaspiro[4.5]decane core. This can be achieved through a cyclization reaction involving appropriate precursors such as propylamine and a suitable dicarboxylic acid derivative. The benzoate group is then introduced through an acylation reaction with benzoic acid or its derivatives under controlled conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would involve continuous monitoring of reaction conditions such as temperature, pressure, and pH to ensure the purity and yield of the final product. Purification steps, such as recrystallization or chromatography, would be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzoate group can be oxidized to produce benzoic acid derivatives.

  • Reduction: : The triazaspiro[4.5]decane core can be reduced to yield simpler amines.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the benzoate or amide groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

  • Substitution: : Nucleophiles such as ammonia (NH₃) or alkyl halides can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Benzoic acid derivatives.

  • Reduction: : Simpler amines.

  • Substitution: : Amides or esters with different substituents.

Scientific Research Applications

Methyl 4-(2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamido)benzoate: has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : It can be used as a probe to study biological systems and interactions.

  • Medicine: : It has potential as a lead compound in drug discovery, particularly for developing new therapeutic agents.

  • Industry: : It can be used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Methyl 4-(2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamido)benzoate: can be compared with other similar compounds such as:

  • Indole derivatives: : These compounds also have a bicyclic structure and are known for their biological activities.

  • Benzoic acid derivatives: : These compounds share the benzoate group and are used in various chemical and pharmaceutical applications.

Properties

IUPAC Name

methyl 4-[[2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O5/c1-3-10-23-11-8-20(9-12-23)18(27)24(19(28)22-20)13-16(25)21-15-6-4-14(5-7-15)17(26)29-2/h4-7H,3,8-13H2,1-2H3,(H,21,25)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYCDMKGTMITBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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